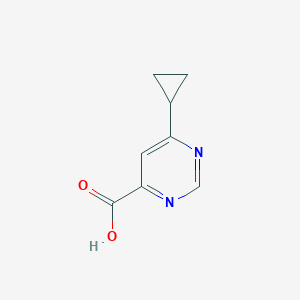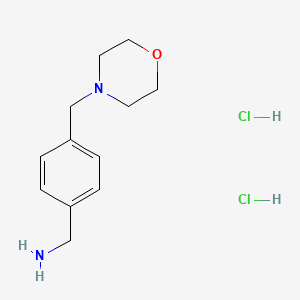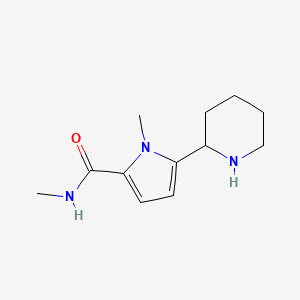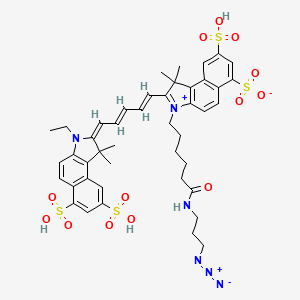
3-Methyl-6-nitro-2H-isoquinolin-1-one
Overview
Description
“3-Methyl-6-nitro-2H-isoquinolin-1-one” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . The compound is a yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)10(13)11-6/h2-5H,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 481.1±45.0 °C and a predicted density of 1.344±0.06 g/cm3 . Its pKa is predicted to be 10.94±0.40 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids
A study described the synthesis of 1-methylisoquinoline-3,4-diamine and its condensation with α-dicarbonyl compounds to produce fused pyrazine rings. This process involved oxidation of methyl groups to yield carboxylic acids and nitration in the benzenoid ring, leading to 10-nitro products and unusual trinitromethyl compounds (Deady & Quazi, 1992).
Selective Ortho Methylation of Nitroheteroaryls
Another study developed an efficient method for ortho methylation of nitroheteroaryls, including 6-methyl-5-nitroisoquinoline, through vicarious nucleophilic substitution. This approach was applicable to various aromatic and heteroaromatic nitro compounds (Achmatowicz et al., 2008).
Applications in Medicinal Chemistry
Synthesis of Isoquinolinone Compounds
A concise method for synthesizing isoquinolinones was developed, showcasing a simple operation and potential applications in drug development (Wang et al., 2017).
Potential Bioreductively Activated Pro-Drug System
Research on 5-substituted isoquinolin-1-ones, including those derived from 3-methyl-6-nitro-2H-isoquinolin-1-one, indicated their potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Safety and Hazards
properties
IUPAC Name |
3-methyl-6-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)10(13)11-6/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCNOQBVVYZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)







